Trichloro(hexadécanyl)silane

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of trichloro(hexadecyl)silane involves the reaction of trichlorosilane with hexadecylamine or related compounds. A related synthesis method involves the reaction of trichlorosilane with dicyclohexylamine to prepare tris(dicyclohexylamino)silane, which then undergoes transamination reactions to yield mixed tri(amino)silanes in high yields. These compounds are characterized by their moisture sensitivity and stability under inert atmospheres, serving as a basis for further chemical modifications (Radhamani & Padma, 1993).

Molecular Structure Analysis

Molecular structure analysis of trichloro(hexadecyl)silane derivatives has shown diverse arrangements depending on the substituents attached to the silicon atom. X-ray diffraction analysis of triaryl(phenylethyl)silanes derived from trichloro(phenylethyl)silane revealed variations in molecular structure, including folded configurations due to intramolecular π-stacking interactions, highlighting the influence of fluorination on molecular geometry (Linnemannstöns et al., 2020).

Chemical Reactions and Properties

Trichloro(hexadecyl)silane participates in various chemical reactions, leading to the formation of compounds with diverse properties. One example is the synthesis of dinuclear pentacoordinate silicon(IV) complexes through the reaction of trichloro[2-(dialkylphosphanyl)imidazol-1-yl]silanes with aceto- or propionitrile. These complexes exhibit bridging imido-nitrogen ligand atoms, demonstrating the compound's versatility in forming complex structures (Junold, Burschka, & Tacke, 2012).

Physical Properties Analysis

The physical properties of trichloro(hexadecyl)silane derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various fields. For instance, the synthesis and characterization of multifunctional (chloromethyl)silanes highlight their potential in synthetic organosilicon chemistry, indicating the importance of understanding these properties for material design and application (Daiß et al., 2004).

Chemical Properties Analysis

The chemical properties of trichloro(hexadecyl)silane, such as reactivity towards hydrolysis, nucleophilic substitutions, and its role as a precursor in organosilicon chemistry, are fundamental for its utilization in creating novel materials. Studies on the gas phase reactivity of chlorosilanes, including trichlorosilane, provide insights into their behavior during chemical vapor deposition processes, which is essential for applications in photovoltaic technology (Ravasio, Masi, & Cavallotti, 2013).

Applications De Recherche Scientifique

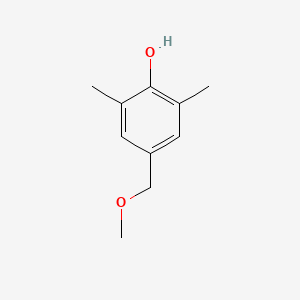

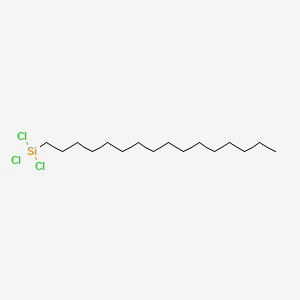

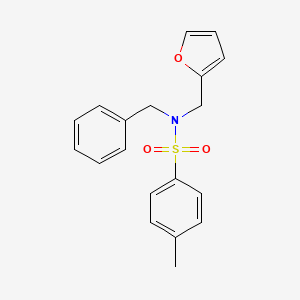

Agglomération des microplastiques dans le traitement de l'eau

Trichloro(hexadécanyl)silane: a été étudié pour son efficacité dans l'agglomération des microplastiques dans l'eau. Cette application est cruciale pour lutter contre la pollution environnementale mondiale causée par les microplastiques. Le groupe alkyle du composé joue un rôle important dans la vitesse de réaction et le comportement d'agglomération, influençant la cinétique d'hydrolyse et de condensation dans l'eau et l'affinité aux microplastiques {svg_1}.

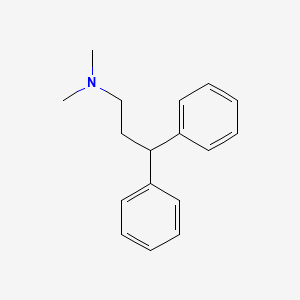

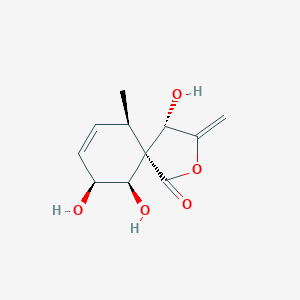

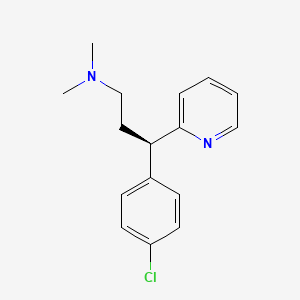

Modification de surface des particules de silice

Le composé est utilisé dans la modification de surface des particules de silice. Il est greffé sur la silice pour créer des surfaces hydrophobes. Ce processus est essentiel pour diverses applications, notamment la chromatographie, les capteurs et comme précurseur pour la création d'autres matériaux fonctionnels {svg_2}.

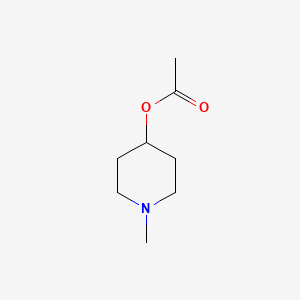

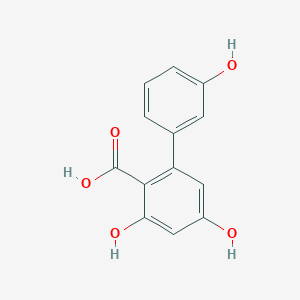

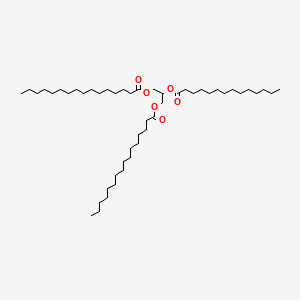

Aperçu du greffage d'organosilane

This compound: fournit des informations sur le processus de greffage d'organosilane. Des études détaillées utilisant des techniques volumétriques basées sur le sondage moléculaire ont permis de mieux comprendre le processus de greffage, qui est fondamental pour le développement de matériaux aux propriétés de surface spécifiques {svg_3}.

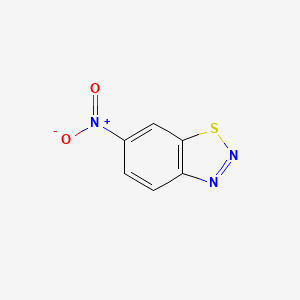

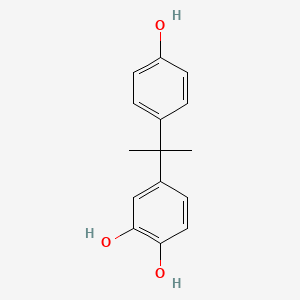

Production de silicium polycristallin

Dans la production de silicium polycristallin, qui est utilisé dans les panneaux solaires et les semi-conducteurs, This compound est impliqué dans la synthèse du trichlorosilane. Cette étape est cruciale dans le procédé Siemens, qui est la technologie prédominante pour la production de silicium de haute pureté {svg_4}.

Agent tensioactif et de coiffage

En tant qu'agent tensioactif et de coiffage, This compound fonctionnalise les atomes de surface et attache des groupes hexyle sur des substrats comme les nanoparticules de silice. Cette application est vitale dans le domaine de la nanotechnologie, où la modification de surface dicte la fonctionnalité des nanomatériaux {svg_5}.

Recherche sur la pollution environnementale

Le rôle du composé dans la recherche sur la pollution environnementale est important. Il est utilisé dans des études pour comprendre et atténuer l'impact des polluants, tels que les microplastiques, sur les environnements aquatiques. La capacité à agglomérer les microplastiques en fait un outil précieux dans les efforts de nettoyage de l'environnement {svg_6}.

Mécanisme D'action

Target of Action

n-Hexadecyltrichlorosilane, also known as Trichloro(hexadecyl)silane, is a type of chlorosilane . Chlorosilanes are compounds in which silicon is bonded to from one to four chlorine atoms with other bonds to hydrogen and/or alkyl groups . The primary targets of n-Hexadecyltrichlorosilane are water, moist air, or steam .

Mode of Action

n-Hexadecyltrichlorosilane reacts violently with its targets (water, moist air, or steam) to produce heat and toxic, corrosive fumes of hydrogen chloride . This reaction can also produce flammable gaseous hydrogen .

Result of Action

The primary result of n-Hexadecyltrichlorosilane’s action is the production of heat and toxic, corrosive fumes of hydrogen chloride . This can cause severe skin burns and eye damage . Inhalation, ingestion, or contact with the substance may cause severe injury, burns, or death .

Safety and Hazards

Propriétés

IUPAC Name |

trichloro(hexadecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPYGDUZKOPBEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33Cl3Si | |

| Record name | HEXADECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884196 | |

| Record name | Silane, trichlorohexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexadecyltrichlorosilane is a colorless to yellow liquid with a pungent odor. Material will burn though it may require some effort to ignite. It is decomposed by moisture or water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue., Colorless to yellow liquid; [Hawley] Clear colorless liquid; [MSDSonline] | |

| Record name | HEXADECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexadecyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

269 °C | |

| Record name | Hexadecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

295 °F (146 °C) (Closed cup) | |

| Record name | Hexadecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.996 at 25 °C/25 °C | |

| Record name | Hexadecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellow liquid | |

CAS RN |

5894-60-0 | |

| Record name | HEXADECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorohexadecylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5894-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005894600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | zole benzenesu | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, trichlorohexadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichlorohexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(hexadecyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFL27Y3GTE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexadecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does n-Hexadecyltrichlorosilane modify surfaces and what are the implications of this modification?

A1: n-Hexadecyltrichlorosilane forms self-assembled monolayers (SAMs) on various substrates, including silicon dioxide (glass), by reacting with surface hydroxyl groups. This reaction creates a hydrophobic layer composed of densely packed hexadecyl chains. [, , ] This hydrophobic modification has significant implications for applications such as:

- Reduced Friction and Wear: HCTS monolayers exhibit low friction coefficients, making them suitable for anti-stiction coatings in microelectromechanical systems (MEMS) and other applications requiring reduced wear. []

- Controlled Wetting Behavior: The hydrophobicity imparted by HCTS allows for the control of liquid spreading and droplet formation on surfaces, finding use in microfluidics and self-cleaning materials. []

Q2: How does the chain length of alkylsilane monolayers, including n-Hexadecyltrichlorosilane, influence their tribological properties?

A2: Research shows that increasing the chain length in alkylsilane monolayers generally leads to lower friction coefficients and reduced wear. [] This trend is attributed to the enhanced van der Waals interactions between the longer alkyl chains, resulting in a more robust and stable monolayer. n-Hexadecyltrichlorosilane, with its 16-carbon chain, provides a balance between good surface coverage and desirable tribological properties.

Q3: Can n-Hexadecyltrichlorosilane influence the zeta potential of surfaces?

A3: Yes, n-Hexadecyltrichlorosilane treatment significantly affects the zeta potential of surfaces. Studies have shown that coating a glass surface with HCTS renders it more negatively charged in water. [] This change in surface charge is crucial in various applications, including:

Q4: How does the presence of surfactants like Brij 35 affect the zeta potential of n-Hexadecyltrichlorosilane-coated surfaces?

A4: Interestingly, the zeta potential of HCTS-coated surfaces exhibits a complex relationship with the concentration of non-ionic surfactants like Brij 35. Initially, the zeta potential becomes more negative than in pure water, then plateaus, and eventually becomes less negative as the surfactant concentration surpasses its critical micelle concentration (CMC). [] This behavior is attributed to the interplay between surfactant adsorption on the hydrophobic surface and the formation of micelles in solution, influencing the distribution of ions near the interface.

Q5: What analytical techniques are commonly employed to characterize n-Hexadecyltrichlorosilane and its modified surfaces?

A5: Various techniques are used to characterize HCTS and its impact on surfaces, including:

- Contact Angle Measurement: Quantifies the hydrophobicity of HCTS-modified surfaces by measuring the contact angle of a liquid droplet. [, ]

- Atomic Force Microscopy (AFM): Provides nanoscale imaging and force measurements to study the topography and mechanical properties of HCTS monolayers. [, ]

- Electrokinetic Measurements: Techniques like streaming potential and electroosmosis are employed to determine the zeta potential of HCTS-coated surfaces, revealing information about surface charge. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-hexyl-1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1198144.png)

![ethyl 2-[3-[(E)-2-nitroethenyl]indol-1-yl]acetate](/img/structure/B1198160.png)

![2-methyl-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)propanamide](/img/structure/B1198161.png)

![[[1-(2-Chloroethyl)-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1198163.png)